molecular formula C16H11FN2 B346065 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile CAS No. 869951-54-2

1-(4-fluorobenzyl)-1H-indole-6-carbonitrile

Cat. No.: B346065
CAS No.: 869951-54-2
M. Wt: 250.27g/mol
InChI Key: PBRRDHUIAHSPHT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the indole ring, along with a carbonitrile group at the 6-position of the indole ring. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and synthetic organic chemistry.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the indole derivative is treated with a cyanating agent such as copper(I) cyanide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the indole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as receptors and enzymes.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including other indole derivatives and heterocyclic compounds.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the indole core provides a scaffold for further interactions. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-1H-indole-6-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-1H-indole-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may affect its binding properties and biological activity.

    1-(4-Fluorobenzyl)-1H-indole-2-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group can influence the compound’s solubility and reactivity.

    1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile: The position of the carbonitrile group on the indole ring can affect the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRRDHUIAHSPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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